ETHYL 4-{[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}BENZOATE
Description
ETHYL 4-{[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}BENZOATE is a heterocyclic compound featuring a [1,2,3]triazolo[1,5-a]quinazoline core substituted with a 4-methylbenzenesulfonyl group at position 3 and an ethyl 4-aminobenzoate moiety at position 3. This structure combines a sulfonamide group, known for enhancing binding affinity in enzyme inhibitors, with a benzoate ester that may improve bioavailability .
Properties
IUPAC Name |
ethyl 4-[[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4S/c1-3-34-25(31)17-10-12-18(13-11-17)26-22-20-6-4-5-7-21(20)30-23(27-22)24(28-29-30)35(32,33)19-14-8-16(2)9-15-19/h4-15H,3H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZIIKCBDJMCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}BENZOATE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline structure.
Introduction of the sulfonyl group: The sulfonyl group is introduced through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-{[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of ETHYL 4-{[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Research Findings
Activity Trends in Triazoloquinazoline Derivatives
- Substituent Impact on Bioactivity : The 4-methylbenzenesulfonyl group in the target compound may enhance target binding compared to phenylsulfonyl derivatives (e.g., N-(4-ethoxyphenyl)-3-(phenylsulfonyl)...), which showed only 81.85% growth inhibition in Renal Cancer UO-31 cells .
- Core Structure vs. Activity: Thieno-fused [1,2,3]triazolo[1,5-a]pyrimidines exhibit higher anticancer activity than aryl-fused [1,2,3]triazolo[1,5-a]quinazolines, suggesting the quinazoline core in the target compound may require optimized substituents for efficacy .
- Role of Benzoate Esters : Ethyl benzoate derivatives (e.g., I-6230 series) are associated with improved membrane permeability, a feature likely shared by the target compound .
Biological Activity
Ethyl 4-{[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Triazole Ring : Utilizing a combination of hydrazine derivatives and appropriate carbonyl compounds.
- Sulfonylation : Introducing the 4-methylbenzenesulfonyl group through electrophilic aromatic substitution.
- Final Esterification : Converting the carboxylic acid to an ester using ethyl alcohol and a coupling agent.
The purity and structure of the synthesized compound are usually confirmed by techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for anticancer activity. In a study involving various cancer cell lines, it was found to inhibit cell proliferation effectively:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| HeLa (cervical cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
Mechanistically, this compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit carbonic anhydrase or related enzymes crucial for tumor growth.
- DNA Interaction : The triazole ring can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed its effectiveness in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with this compound showed significant improvement compared to those receiving standard antibiotics.
- Case Study on Cancer Treatment : In preclinical models of breast cancer, administration of the compound resulted in tumor regression and increased survival rates in mice.
Q & A
Basic: What synthetic strategies are employed for the preparation of ETHYL 4-{[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}BENZOATE, and what are the critical optimization steps?
Answer:
The synthesis typically involves cyclocondensation reactions, leveraging azide-alkyne cycloaddition or nucleophilic substitution. For example, methyl 2-azido-5-bromobenzoate can react with ethyl sulfanyl-oxobutanoate derivatives to form the triazole core, followed by sulfonylation and esterification . Key challenges include controlling regioselectivity during cyclization and ensuring stability of the sulfonyl group under reaction conditions. Optimization steps involve:
- Temperature control : Maintaining 60–80°C to avoid decomposition of intermediates.
- Catalyst selection : Using Cu(I) catalysts for efficient triazole ring formation.
- Purification : Column chromatography with ethyl acetate/hexane (3:7) to isolate the product .
Advanced: How does the 4-methylbenzenesulfonyl moiety influence target binding compared to other substituents (e.g., trifluoromethyl or methoxy groups)?
Answer:
The sulfonyl group enhances electrophilicity and hydrogen-bonding potential, improving interactions with enzyme active sites. For instance, analogs with sulfonyl groups exhibit stronger inhibition of kinases compared to trifluoromethyl-substituted derivatives, likely due to sulfonyl-oxygen interactions with catalytic lysine residues . To validate this:
- SAR studies : Compare IC₅₀ values of sulfonyl vs. non-sulfonyl analogs in enzyme inhibition assays.
- Crystallography : Resolve co-crystal structures to map binding interactions (e.g., sulfonyl-O with Ser/Thr kinases) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- NMR (¹H/¹³C) : Assign peaks for the triazole (δ 8.1–8.3 ppm) and sulfonyl (δ 2.5 ppm for methyl) groups .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₇H₂₄N₅O₄S: 538.1422) .
- X-ray crystallography : Resolve regiochemistry of the triazoloquinazoline core (CCDC depository protocols) .
Advanced: What in vitro models are appropriate for evaluating anticancer activity, and how should contradictory data be addressed?
Answer:
Use NCI-60 cell line panels for broad screening, focusing on renal (UO-31) and leukemia (HL-60) lines, where triazoloquinazolines show GP ≤ 50% growth inhibition . For contradictions:
- Dose-response validation : Repeat assays at 0.1–100 µM to confirm potency.
- Mechanistic follow-up : Perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) to distinguish cytostatic vs. cytotoxic effects .
Advanced: How can computational methods (e.g., DFT or molecular docking) predict bioactivity and guide structural modifications?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to identify reactive sites (e.g., sulfonyl group’s electrostatic potential) .
- Docking (AutoDock Vina) : Simulate binding to EGFR (PDB: 1M17); prioritize modifications that enhance π-π stacking with Phe-723 .
- ADMET prediction : Use SwissADME to assess logP (<5) and bioavailability, reducing hepatotoxicity risks .
Basic: What are the stability considerations for this compound under varying pH and temperature conditions?
Answer:
- pH stability : Perform accelerated degradation studies (pH 1–13, 37°C). Sulfonamides degrade rapidly under acidic conditions (t₁/₂ < 24 hrs at pH 1), requiring formulation in enteric coatings .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 220°C, indicating solid-state storage below 25°C .
Advanced: What strategies mitigate off-target effects in kinase inhibition assays?
Answer:
- Selectivity profiling : Use KINOMEscan to compare inhibition across 468 kinases.
- Proteomics : SILAC-based quantification identifies unintended targets (e.g., unintended PDE inhibition) .
- Fragment-based design : Replace the benzoate ester with carboxamide to reduce hydrophobicity and off-target binding .
Basic: How is regioselectivity achieved during the formation of the triazoloquinazoline core?
Answer:
Regioselectivity is controlled by:
- Electronic effects : Electron-withdrawing groups (e.g., bromo) at C5 direct cyclization to form the [1,2,3]triazolo[1,5-a]quinazoline isomer.
- Catalytic conditions : Cu(I) promotes 1,3-dipolar cycloaddition with >90% regioselectivity .
Advanced: How do structural modifications (e.g., replacing triazole with thiadiazole) affect potency and pharmacokinetics?
Answer:
- Potency : Thiadiazole analogs lose 10-fold activity in kinase assays due to reduced π-stacking.
- PK : Triazole derivatives show higher metabolic stability (t₁/₂ = 4.2 hrs in microsomes) vs. thiadiazoles (t₁/₂ = 1.5 hrs) .
Advanced: What tandem reaction methodologies can streamline the synthesis of polyfunctional derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
